2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
Description
2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone is a piperazine-derived compound characterized by a 3-methylphenyl substituent on the piperazine ring and an aminoethanone functional group. Piperazine derivatives are widely studied for their versatility in drug design due to their ability to modulate receptor binding and pharmacokinetic properties .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-11-3-2-4-12(9-11)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10,14H2,1H3 |
InChI Key |
IXSXPICYHGCXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine with 3-Methylbenzyl Halides
Procedure :
- Piperazine alkylation : React piperazine with 3-methylbenzyl chloride or bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours.
- Acylation : Treat the resulting 4-(3-methylbenzyl)piperazine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine at 0–5°C, followed by warming to room temperature.
- Amination : Substitute the chloro group in 1-chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone with aqueous ammonia or benzylamine under reflux in ethanol, yielding the amino derivative.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | 3-Methylbenzyl bromide, K₂CO₃, DMF, 80°C, 24h | 78% | >95% | |
| 2 | Chloroacetyl chloride, Et₃N, DCM, 0°C → RT | 85% | 98% | |
| 3 | NH₃ (aq.), EtOH, reflux, 6h | 65% | 90% |
Advantages : Straightforward scalability; high yields in acylation step.
Limitations : Amination step may require optimization to avoid over-alkylation.
Reductive Amination of 1-[4-(3-Methylphenyl)Piperazin-1-Yl]Ethanone
Procedure :
- Ketone preparation : Synthesize 1-[4-(3-methylphenyl)piperazin-1-yl]ethanone via Friedel-Crafts acylation of 4-(3-methylphenyl)piperazine using acetyl chloride and AlCl₃.
- Formation of imine : React the ketone with ammonium acetate in methanol under reflux to form the imine intermediate.
- Reduction : Reduce the imine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Pd/C catalyst to yield the primary amine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | Acetyl chloride, AlCl₃, DCM, 0°C → RT | 82% | 97% | |
| 2 | NH₄OAc, MeOH, reflux, 4h | 90% | N/A | |
| 3 | NaBH₃CN, MeOH, RT, 2h | 70% | 92% |
Advantages : Avoids hazardous chloroacetyl chloride.
Limitations : Requires careful control of reduction conditions to prevent over-reduction.
Microwave-Assisted Coupling of Preformed Amines
Procedure :
- Piperazine functionalization : Prepare 4-(3-methylphenyl)piperazine via Ullmann coupling using CuI, L-proline, and 3-methylbromobenzene.
- Microwave-assisted acylation : React with 2-aminoacetyl chloride under microwave irradiation (150°C, 30 min) in DMF.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | CuI, L-proline, K₃PO₄, DMSO, 110°C, 12h | 75% | 96% | |
| 2 | 2-Aminoacetyl chloride, DMF, MW 150°C, 0.5h | 88% | 99% |
Advantages : Rapid reaction times; high purity.
Limitations : Specialized equipment (microwave reactor) required.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Alkylation-Acylation | 65–85 | 90–98 | High | Amination optimization |
| Reductive Amination | 70–82 | 92–97 | Moderate | Imine stability |
| Microwave Coupling | 75–88 | 96–99 | Low | Equipment dependency |
Characterization and Validation
- NMR : ¹H NMR (DMSO-d₆) δ 2.25 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine), 4.10 (s, 2H, CH₂CO), 6.70–7.20 (m, 4H, aromatic).
- HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30).
- MS (ESI) : m/z 262.2 [M+H]⁺.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone is employed across various scientific disciplines:
- Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions.
- Biology: The compound is studied for potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine: It is investigated for potential therapeutic applications, particularly in developing drugs targeting neurological and psychiatric disorders.
- Industry: It is used in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Piperazine Derivatives in Pharmaceutical Applications
Piperazine derivatives, including this compound, have significant pharmaceutical applications due to their versatile chemical structure and biological activities [1, 6].
- Antimicrobial and Antifungal Activities: Piperazine-containing compounds exhibit antimicrobial and antifungal properties, making them useful in developing new treatments for infectious diseases [5, 6].
- Anti-Cancer Properties : These compounds are investigated for their potential in cancer therapy. For example, research has been done on 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which contains a piperazine .
- Neurological and Psychiatric Disorders: They are explored for treating neurological and psychiatric conditions. Certain 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives show potential as pharmaceuticals, particularly as CXCR3 receptor modulators . Chemokine receptors like CXCR3, which bind to inflammatory chemokines, are key targets for modulating leukocyte trafficking and inflammation .
- Androgen Receptor Inhibition: Some piperazine derivatives, such as 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone, have demonstrated the ability to inhibit androgen receptor function, which is relevant in castration-resistant prostate cancer (CRPC) treatment .
Potential Future Directions
Further research is needed to explore the specific applications of this compound. Future studies could focus on:
- Evaluating its efficacy as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, it may inhibit or activate specific enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance lipophilicity and metabolic stability, as seen in compound 16 (3-CF₃), which showed high yield (98%) and purity (>99%) in synthesis .
- Backbone Modifications : Propan-1-one derivatives (e.g., compound 16) exhibit extended carbon chains, which may influence binding affinity in neurological targets .
Physicochemical Properties
Comparative data on molecular weight, solubility, and stability:
Notes:
Biological Activity
2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone, a compound belonging to the class of piperazine derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O, with a molecular weight of 233.31 g/mol. The compound features a piperazine ring substituted with a methyl group at the meta position of the phenyl ring and an amino group attached to an ethanone moiety. This unique structure contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | IXSXPICYHGCXLD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The compound may act as an antagonist or agonist at specific receptors, influencing neurological pathways and exhibiting potential neuroprotective effects.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated its effectiveness against glutamine-induced neurotoxicity in PC12 cells, suggesting a protective role in neuronal survival during acute cerebral ischemia .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Piperazine derivatives are known for their broad-spectrum activity against various pathogens, making them valuable in the development of new antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. Its ability to influence cell signaling pathways could be harnessed for therapeutic interventions in cancer treatment. Further research is needed to elucidate specific mechanisms and efficacy in cancer models.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives, including this compound:
- Neurotoxicity Study : In vitro assays revealed that the compound significantly prolonged survival in mice subjected to acute cerebral ischemia, highlighting its potential as a neuroprotective agent .
- Antimicrobial Screening : Comparative studies with other piperazine derivatives indicated that this compound exhibits superior activity against certain bacterial strains, warranting further investigation into its mechanism of action.
- Cancer Research : Investigations into the compound's effects on cancer cell lines showed promise in inhibiting cell proliferation, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
